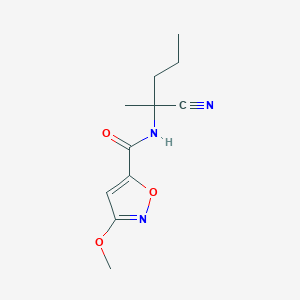

![molecular formula C18H20FN3O3S B2824546 Methyl 3-({2-[4-(2-fluorophenyl)piperazino]acetyl}amino)-2-thiophenecarboxylate CAS No. 227958-49-8](/img/structure/B2824546.png)

Methyl 3-({2-[4-(2-fluorophenyl)piperazino]acetyl}amino)-2-thiophenecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 3-({2-[4-(2-fluorophenyl)piperazino]acetyl}amino)-2-thiophenecarboxylate” is a chemical compound with the CAS Number: 227958-49-8 . It has a molecular weight of 378.45 . The IUPAC name for this compound is methyl 3- (2- (4- (2-fluorophenyl)piperazin-1-yl)acetamido)-1H-1lambda3-thiophene-2-carboxylate .

Synthesis Analysis

The synthesis of piperazine derivatives, such as the one , has been the focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The InChI code for this compound is 1S/C18H21FN3O3S/c1-25-18 (24)17-14 (6-11-26-17)20-16 (23)12-21-7-9-22 (10-8-21)15-5-3-2-4-13 (15)19/h2-6,11,26H,7-10,12H2,1H3, (H,20,23) . This code provides a detailed representation of the molecule’s structure.Chemical Reactions Analysis

The synthesis of piperazine derivatives involves various chemical reactions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts leads to protected piperazines . Other reactions include the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Physical And Chemical Properties Analysis

The compound is stored at a temperature between 28 C . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Aplicaciones Científicas De Investigación

Herbicidal and Plant Growth Regulation

A study by Stoilkova, Yonova, and Ananieva (2014) synthesized 1-methyl and acetyl-4-substituted piperazines as potential herbicides and plant growth regulators. Their research focused on compounds with a piperazine ring, which displayed significant herbicidal activity against Triticum aestivum and showed cytokinin-like activity that stimulated betacyanin synthesis in Amaranthus caudatus (Stoilkova, Yonova, & Ananieva, 2014).

Motilin Receptor Agonist for Gastrointestinal Transit

Westaway et al. (2009) discovered a novel small molecule, GSK962040, a motilin receptor agonist with excellent activity at the human motilin receptor and potentiation of neuronal-mediated contractions of isolated gastric antrum tissue. This compound was highlighted for its promising pharmacokinetic profiles and potential for further development (Westaway et al., 2009).

Antimicrobial Activities

Başoğlu, Ulker, Alpay‐Karaoglu, and Demirbas (2013) explored the synthesis of ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates with various nucleus types for antimicrobial, antilipase, and antiurease activities. Some compounds demonstrated good to moderate antimicrobial activity against tested microorganisms (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Synthesis of Biologically Active Molecules

Salgado, Manchado, Nieto, Díez, and Garrido (2019) described an asymmetric synthesis of methyl (2S,3S,6R)-6-(4-fluorophenyl)-2-(4-hydroxyphenyl)-piperidine-3-carboxylate, indicating a method for creating biologically interesting polysubstituted piperidines. This synthesis route involves a domino process providing full stereochemical control (Salgado, Manchado, Nieto, Díez, & Garrido, 2019).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that piperazine derivatives, which this compound is a part of, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes, indicating the potential for diverse biological activity.

Mode of Action

Piperazine derivatives are known to interact with their targets in a variety of ways, often acting as agonists or antagonists at receptor sites . The specific interactions would depend on the structural characteristics of the compound and the nature of its target.

Biochemical Pathways

Given the wide range of biological activity associated with piperazine derivatives , it is likely that multiple pathways could be affected. The downstream effects would depend on the specific targets and mode of action of the compound.

Result of Action

Based on the known activities of other piperazine derivatives , it is likely that this compound could have a range of effects, potentially including modulation of receptor activity, alteration of enzyme function, or changes in cellular signaling pathways.

Propiedades

IUPAC Name |

methyl 3-[[2-[4-(2-fluorophenyl)piperazin-1-yl]acetyl]amino]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O3S/c1-25-18(24)17-14(6-11-26-17)20-16(23)12-21-7-9-22(10-8-21)15-5-3-2-4-13(15)19/h2-6,11H,7-10,12H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBVGZMFORXCMGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-({2-[4-(2-fluorophenyl)piperazino]acetyl}amino)-2-thiophenecarboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-1-[2-(oxiran-2-ylmethoxy)phenyl]piperidine](/img/structure/B2824463.png)

![(2Z)-2-[5-[(3-chlorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2824464.png)

![(7-Methoxy-1-benzofuran-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B2824465.png)

![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy]but-2-en-1-ol](/img/structure/B2824467.png)

![(5aR,10bS)-2-Phenyl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate](/img/structure/B2824468.png)

![(1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-4-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2824473.png)

![3-(2-thienyl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B2824475.png)

![Ethyl 2-(methylsulfanyl)-4-[4-(trifluoromethoxy)anilino]-5-pyrimidinecarboxylate](/img/structure/B2824477.png)

![3-(1,3-benzodioxol-5-ylmethyl)-1-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2824484.png)

![5-tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(2-methyl-1H-imidazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2824486.png)